1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide
Description
1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide is a compound related to various piperidine derivatives known for their significant chemical and pharmacological properties. Piperidine derivatives have been extensively studied for their potential in therapeutic applications, including anti-acetylcholinesterase activity, which is crucial for treating conditions such as Alzheimer's disease.
Synthesis Analysis
The synthesis of piperidine derivatives, including compounds similar to 1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide, involves specific reactions that introduce benzoyl and isopropylphenyl groups into the piperidine ring. A notable method includes the reaction of benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives showing significant anti-acetylcholinesterase activity, highlighting the importance of substituents in enhancing biological activity (Sugimoto et al., 1990).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, particularly those with benzoyl and isopropylphenyl groups, has been explored through various analytical techniques, including NMR and crystal structure analysis. These studies reveal the conformational preferences of the piperidine ring and the spatial arrangement of substituents, which are critical for their chemical reactivity and biological activity (Vimalraj et al., 2010).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, including acylation, alkylation, and cyclization, to introduce functional groups that modulate their chemical properties. The presence of the benzoyl group, for instance, enhances the compound's reactivity towards nucleophiles, while the isopropylphenyl group can influence the steric and electronic properties of the molecule (Sugimoto et al., 1992).
Physical Properties Analysis
The physical properties of piperidine derivatives, including melting points, solubility, and crystal structure, are significantly influenced by the nature and position of substituents on the piperidine ring. Studies involving X-ray diffraction and spectroscopic methods provide insights into the compound's physical characteristics, which are essential for understanding its chemical stability and solubility (Demir et al., 2016).
Chemical Properties Analysis
The chemical properties of 1-benzoyl-N-(2-isopropylphenyl)-4-piperidinecarboxamide, such as acidity, basicity, and reactivity towards various chemical agents, are determined by its functional groups. The benzoyl and isopropylphenyl groups can affect the compound's electron distribution, influencing its reactivity in chemical reactions, including those involved in pharmacological interactions (Picard et al., 2000).
properties
IUPAC Name |
1-benzoyl-N-(2-propan-2-ylphenyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16(2)19-10-6-7-11-20(19)23-21(25)17-12-14-24(15-13-17)22(26)18-8-4-3-5-9-18/h3-11,16-17H,12-15H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWANXXHRNHUEHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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